GSK-3β Binding Mode Differentiation: Predicted Hinge-Region Hydrogen Bonding Advantage of Pyridine over Trifluoromethylphenyl
The target compound incorporates a pyridin-3-ylacetyl group at the azetidine nitrogen, whereas the closest publicly characterized analog—6-methyl-4-((1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one (CHEMBL3401978)—bears a 2-(trifluoromethyl)phenylsulfonyl substituent [1]. In the CF3-sulfonyl analog, GSK-3β binding affinity measured by Kinobead-based pull down assay yielded a Kd of 1,880 nM (1.88 µM), while a separate enzymatic assay reported a Ki of 23 nM, indicating context-dependent potency variability [1][2]. The pyridin-3-ylacetyl replacement introduces a basic nitrogen atom (pKa ~5.2 for pyridine) capable of forming a hydrogen bond with the hinge region of the kinase ATP-binding pocket, a key interaction exploited by numerous clinically validated type I kinase inhibitors [3]. By contrast, the trifluoromethylphenyl group lacks hydrogen bond donor/acceptor capacity, relying solely on hydrophobic packing. While direct binding data for the target compound are not publicly available, the structural rationale supports a differentiated binding mode that may yield altered selectivity across the kinome; the CF3-sulfonyl analog already shows a 7.8-fold selectivity window between GSK3 (Ki = 23 nM) and PI3Kδ (Ki = 180 nM), a margin likely to shift upon pyridinylacetyl substitution [2].
| Evidence Dimension | Predicted hinge-region hydrogen bonding capacity; GSK-3β binding affinity context |
|---|---|
| Target Compound Data | Pyridine nitrogen present (predicted hinge H-bond donor/acceptor); no experimental GSK-3β IC50/Kd publicly available |
| Comparator Or Baseline | CF3-sulfonyl analog (CHEMBL3401978): Kd = 1,880 nM (Kinobead pull down); Ki = 23 nM (enzymatic GSK3 assay); 7.8-fold selectivity vs PI3Kδ (Ki = 180 nM) |
| Quantified Difference | Qualitative: H-bond capable (pyridine) vs. hydrophobic (CF3-phenyl). Quantitative selectivity shift: Not yet determined; predicted to alter PI3Kδ/GSK3 selectivity window from baseline 7.8x. |
| Conditions | GSK-3β Kinobead pull down assay (45 min incubation) [1]; enzymatic inhibition assay (unknown origin) [2]; structural analysis via InChI/SMILES [3] |
Why This Matters
The pyridine hinge-binding motif is a well-precedented design element in kinase drug discovery; procurement of this compound enables SAR exploration of a hydrogen-bonding vector that is absent in the CF3-sulfonyl baseline, critical for tuning selectivity and residence time.
- [1] BindingDB. (2025). BDBM50067514 Kd = 1.88E+3 nM for human GSK3B via Kinobead-based pull down assay (45 min incubation). Retrieved April 30, 2026. View Source
- [2] BindingDB. (2025). BDBM50067514 (CHEMBL3401978) Ki = 23 nM (GSK3); Ki = 180 nM (PI3Kδ). Retrieved April 30, 2026. View Source
- [3] Kuujia.com. (n.d.). SMILES and InChI for 6-methyl-4-[1-(2-pyridin-3-ylacetyl)azetidin-3-yl]oxypyran-2-one. Retrieved April 30, 2026. View Source
